methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate
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Overview
Description
UNC4976 is a novel positive allosteric modulator (PAM) of CBX7 chromodomain, modulating DNA/RNA binding to CBX7, reducing CBX7/PRC1 CHIP peaks on chromatin and reactivating PRC1 target genes more effectively than UNC3866.
Scientific Research Applications
Synthesis of Novel Amino Acid Derivatives
Research by Breitenmoser et al. (2001) describes the synthesis of novel amino acid derivatives, including a specific focus on methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate. This compound demonstrates the potential of complex amino acid structures for the synthesis of model peptides, highlighting the diverse applications of such molecules in scientific research (Breitenmoser et al., 2001).
Efficiency and Economy in Amino Acid Derivation
Rojas-Lima et al. (2005) have shown the efficiency and cost-effectiveness of certain compounds in deriving enantiopure α,α-dialkylated α-amino acids. Their findings indicate that similar compounds, like the one , could be used as economical sources for amino acid synthesis (Rojas‐Lima et al., 2005).
Role in Stereoselective Synthesis
The work of Ishibuchi et al. (1992) focuses on the stereoselective preparation of certain amino acids from complex synthons, suggesting that similar methods could apply to the compound for the synthesis of key components in pharmaceuticals (Ishibuchi et al., 1992).
Development of Amino Acid Esters
Kirihata et al. (1995) synthesized unusual amino acids, indicating the potential of complex compounds like the one in developing new amino acid esters with unique properties (Kirihata et al., 1995).
Exploration of Steric Effects in Amino Acids
Beausoleil et al. (1996) synthesized enantiopure 5-tert-butylprolines to explore steric effects in amides, suggesting that similar research could be conducted using the compound to understand the steric influences in complex amino acids (Beausoleil et al., 1996).
properties
Product Name |
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate |
---|---|
Molecular Formula |
C47H70N6O8 |
Molecular Weight |
847.111 |
IUPAC Name |
Methyl N6-(bicyclo[2.2.1]heptan-2-yl)-N2-(4-(tert-butyl)benzoyl)-L-phenylalanyl-L-alanyl-L-leucyl-N6-methyl-L-lysyl-L-serinate |
InChI |
InChI=1S/C47H70N6O8/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57)/t30-,32?,34?,36-,37-,38-,39-,40?/m0/s1 |
InChI Key |
UKWNWTBRKZUHGX-GKUWNYOMSA-N |
SMILES |
OC[C@@H](C(OC)=O)NC([C@H](CCCCN(C1C(C2)CCC2C1)C)NC([C@H](CC(C)C)NC([C@H](C)NC([C@H](CC3=CC=CC=C3)NC(C4=CC=C(C(C)(C)C)C=C4)=O)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UNC4976; UNC-4976; UNC 4976 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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